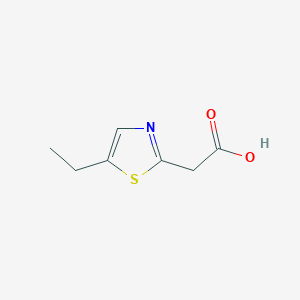
2-Thiazoleacetic acid, 5-ethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Thiazoleacetic acid, 5-ethyl- is a heterocyclic organic compound featuring a thiazole ring. Thiazole rings are known for their aromatic properties, which arise from the delocalization of π-electrons. This compound is significant in various fields due to its unique chemical structure and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-thiazoleacetic acid, 5-ethyl- typically involves the reaction of bromoacetophenone with 3-oxopropanethioamide in ethanol. The reaction mixture is stirred at room temperature for 2-24 hours . Another method involves the use of carbamoyl thioacetamides, aromatic halo ketones, and arylsulfonyl azides .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves multi-step synthesis, including alkylation, thionation, and iminosulfonylation reactions .
Chemical Reactions Analysis
Types of Reactions: 2-Thiazoleacetic acid, 5-ethyl- undergoes various types of reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions are common due to the reactive positions on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
2-Thiazoleacetic acid, 5-ethyl- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits biological activities, including antimicrobial and antifungal properties.
Industry: The compound is used in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-thiazoleacetic acid, 5-ethyl- involves its interaction with various molecular targets and pathways. The thiazole ring can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. This unpredictability makes it a valuable compound for drug development and other applications .
Comparison with Similar Compounds
Thiazole: A parent compound with similar aromatic properties.
Sulfathiazole: An antimicrobial drug containing a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole nucleus.
Uniqueness: 2-Thiazoleacetic acid, 5-ethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in multiple fields .
Properties
Molecular Formula |
C7H9NO2S |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-(5-ethyl-1,3-thiazol-2-yl)acetic acid |
InChI |
InChI=1S/C7H9NO2S/c1-2-5-4-8-6(11-5)3-7(9)10/h4H,2-3H2,1H3,(H,9,10) |
InChI Key |
GWDNKADFOIGEEN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(S1)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















